molecular formula C13H27NO2 B15091893 Capraminopropionic acid CAS No. 27373-56-4

Capraminopropionic acid

Cat. No.: B15091893
CAS No.: 27373-56-4
M. Wt: 229.36 g/mol
InChI Key: CQNPUURJIXLXGJ-UHFFFAOYSA-N
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Description

3-(decylamino)propanoic acid is an organic compound with the molecular formula C13H27NO2. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a decyl group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(decylamino)propanoic acid typically involves the reaction of decylamine with acrylonitrile, followed by hydrolysis. The reaction conditions include:

    Reaction with Acrylonitrile: Decylamine is reacted with acrylonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 60-80°C.

    Hydrolysis: The resulting nitrile is then hydrolyzed to the corresponding carboxylic acid using an acid such as hydrochloric acid or sulfuric acid. The hydrolysis is typically performed at a temperature of around 100-120°C.

Industrial Production Methods

In industrial settings, the production of 3-(decylamino)propanoic acid may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(decylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Alcohols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

3-(decylamino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of 3-(decylamino)propanoic acid involves its interaction with lipid bilayers and proteins. The decyl group provides hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with polar molecules. This dual functionality allows the compound to act as an effective surfactant, disrupting lipid bilayers and enhancing the solubility of hydrophobic compounds.

Comparison with Similar Compounds

Similar Compounds

    3-(octylamino)propanoic acid: Similar structure but with an octyl group instead of a decyl group.

    3-(dodecylamino)propanoic acid: Similar structure but with a dodecyl group instead of a decyl group.

    3-(hexylamino)propanoic acid: Similar structure but with a hexyl group instead of a decyl group.

Uniqueness

3-(decylamino)propanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant in various applications, compared to its shorter or longer chain analogs.

Properties

CAS No.

27373-56-4

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

3-(decylamino)propanoic acid

InChI

InChI=1S/C13H27NO2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16/h14H,2-12H2,1H3,(H,15,16)

InChI Key

CQNPUURJIXLXGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCC(=O)O

Origin of Product

United States

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